6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran
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Overview
Description
6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the class of benzopyrans. Benzopyrans are a group of organic compounds that consist of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of bromine and chlorine atoms at the 6th and 4th positions, respectively, on the benzopyran ring. It is a crystalline solid that is soluble in organic solvents such as ethanol, ethers, and chlorinated hydrocarbons .
Preparation Methods
The synthesis of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran can be achieved through a multi-step process:
Bromination of Benzoic Acid: The initial step involves the bromination of benzoic acid using a brominating agent under suitable reaction conditions to obtain bromobenzoic acid.
Reaction with Aldehyde: The bromobenzoic acid is then reacted with an aldehyde to form this compound.
Chemical Reactions Analysis
6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents for these reactions include sodium azide and potassium carbonate.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Scientific Research Applications
6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The compound can act as a catalyst by generating reactive intermediates, such as bromine ions, which facilitate various chemical reactions. These intermediates can interact with substrates, leading to the formation of desired products .
Comparison with Similar Compounds
6-Bromo-4-chloro-3,4-dihydro-2H-1-benzopyran can be compared with other similar compounds, such as:
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound also contains bromine and chlorine atoms and is used as a catalyst in organic synthesis.
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]: Another benzopyran derivative with different substituents, used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in catalysis and material science.
Properties
IUPAC Name |
6-bromo-4-chloro-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIFTAUDUJRGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1Cl)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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